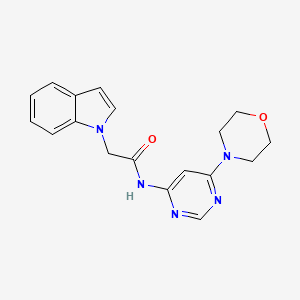

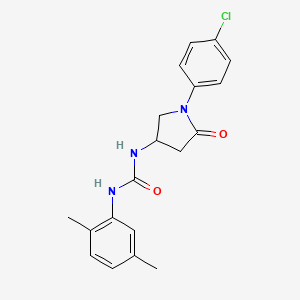

![molecular formula C9H12F2O2 B2404278 2,2-Difluorospiro[2.5]octane-7-carboxylic acid CAS No. 2306264-35-5](/img/structure/B2404278.png)

2,2-Difluorospiro[2.5]octane-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Supramolecular Aggregation

- Hydroxycarboxylic Acid Derivatives : A study investigated the crystal structures of two hydroxycarboxylic acid derivatives, revealing how the conformation of the hydroxymethyl group influences the dimensionality of the supramolecular structures through hydrogen bonds (Foces-Foces et al., 2005).

Synthetic Chemistry

- Perfluorobicyclic and Perfluoromonospiro Ethers Synthesis : Research presented a new method for synthesizing perfluorobicyclic and perfluoromonospiro ethers by electrochemically fluorinating cycloalkyl-substituted carboxylic acids. This included the production of novel perfluoro(2-oxabicyclo[3.3.0]octane) and perfluoro(7-oxabicyclo-[4.3.0]nonane) (Abe et al., 1983).

- Electrochemical Fluorination of Ester Derivatives : Another study explored the electrochemical fluorination (ECF) of ester derivatives of oxolane-2-yl-carboxylic acid, leading to the production of various perfluorospiroethers and perfluoroacid fluorides (Takashi et al., 2005).

Material Science and Corrosion Inhibition

- Spirocyclopropane Derivatives for Mild Steel Protection : Research focused on the use of spirocyclopropane derivatives as environmentally friendly substances for mild steel corrosion inhibition in acidic solutions. The study found these compounds to be effective inhibitors (Chafiq et al., 2020).

Other Relevant Studies

- N-Hydroxyphthalimide Catalysis : A study on the catalytic oxidation of alcohols with molecular oxygen by N-hydroxyphthalimide combined with a Co species, demonstrating efficient conversion of primary alcohols to carboxylic acids (Iwahama et al., 2000).

- Dipeptide Isosteres Synthesis : Research on the synthesis of conformationally constrained dipeptide isosteres based on 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids derived from tartaric acid and α-amino acids (Guarna et al., 1999).

Safety and Hazards

The compound is classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These indicate that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). Appropriate safety measures should be taken when handling this compound .

Propiedades

IUPAC Name |

2,2-difluorospiro[2.5]octane-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2O2/c10-9(11)5-8(9)3-1-2-6(4-8)7(12)13/h6H,1-5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHYRHUDECVMHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2(C1)CC2(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

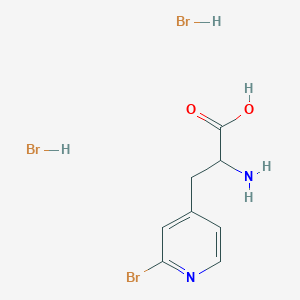

![2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2404195.png)

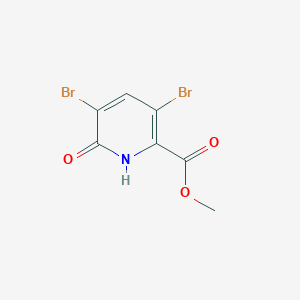

![N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide](/img/structure/B2404197.png)

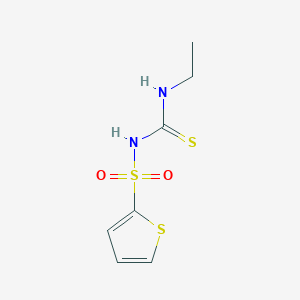

![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2404200.png)

![6-(3-Fluoro-4-methylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2404202.png)

![N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide](/img/structure/B2404207.png)

![5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2404208.png)

![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride](/img/structure/B2404212.png)